N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b]thiophene moiety, a dimethylaminoethyl side chain, and a substituted imidazole core. The benzo[b]thiophene group confers aromaticity and lipophilicity, which may enhance membrane permeability or receptor binding. The imidazole sulfonamide core is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), and the dimethylaminoethyl substituent could modulate solubility or basicity, influencing pharmacokinetics .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S2/c1-13(2)19-21-18(11-23(19)5)27(24,25)20-10-16(22(3)4)15-12-26-17-9-7-6-8-14(15)17/h6-9,11-13,16,20H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUODIUPLNCPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the following features:
- Molecular Formula :
- Molecular Weight : 338.5 g/mol
- CAS Number : 2034299-91-5
The structural arrangement includes a benzo[b]thiophene moiety, a dimethylaminoethyl side chain, and an imidazole sulfonamide group. This configuration suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymatic pathways, particularly those involving phosphoinositide 3-kinases (PI3Ks). Research indicates that modifications in the structure of similar compounds can significantly alter their inhibitory effects on PI3K isoforms, which play critical roles in cell signaling and metabolism .
In Vitro Studies
In vitro studies have shown that compounds with similar structural features exhibit significant anti-inflammatory and anticancer properties. For instance, derivatives of imidazole and sulfonamide have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes . The IC50 values for some related compounds against COX-2 were found to be in the range of 0.04 μM, indicating potent anti-inflammatory activity .
Case Studies
- Anti-inflammatory Activity : A study focusing on related sulfonamide derivatives highlighted their potential to suppress COX-2 expression in RAW264.7 macrophage cells. The results indicated significant reductions in both mRNA and protein levels of COX-2 upon treatment with these compounds .
- Anticancer Potential : Research on similar imidazole derivatives has revealed their ability to induce apoptosis in cancer cell lines through the modulation of PI3K/Akt signaling pathways . This suggests that this compound may also exhibit anticancer properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this class of compounds. For example, the introduction of electron-withdrawing groups enhances the inhibitory potency against PI3K isoforms, while modifications that disrupt hydrogen bonding can lead to a loss of activity .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 2034299-91-5 |
| Potential Activities | Anti-inflammatory, Anticancer |
| Key Enzyme Targets | COX enzymes, PI3K isoforms |
| IC50 Values (related compounds) | ~0.04 μM for COX-2 |
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is vital for bacterial growth.
Case Studies
- Synthesis and Activity : A study demonstrated that similar sulfonamide derivatives displayed varying levels of activity against Staphylococcus aureus and Escherichia coli. The compound's structural attributes suggest it may also possess comparable antimicrobial efficacy .
- Comparative Analysis : In comparative studies, compounds containing the benzo[b]thiophene structure have shown enhanced activity against resistant bacterial strains, indicating that this compound could be further explored for its potential as an antibacterial agent .
Anticancer Research
The imidazole ring present in the compound has been linked to anticancer properties due to its ability to interact with various biological targets.
Insights from Research
- Mechanistic Studies : Computational modeling has suggested that the imidazole moiety can form non-covalent interactions with DNA and proteins involved in cancer progression. This property positions the compound as a candidate for further investigation in cancer therapeutics .
- In Vitro Studies : Preliminary in vitro studies have indicated that derivatives of imidazole exhibit cytotoxic effects on different cancer cell lines, suggesting that this compound may have similar effects .
Drug Design and Development
The unique structural features of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide make it an attractive candidate for rational drug design.
Applications in Drug Discovery
- Rational Design Approaches : The compound can be utilized as a lead structure for developing new drugs targeting specific diseases due to its diverse functional groups that allow for various modifications .
- Supramolecular Chemistry : The potential for forming supramolecular complexes opens avenues for designing targeted delivery systems in drug formulations .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial | Potential activity against Staphylococcus aureus and E. coli; mechanism involves inhibition of folic acid synthesis. |
| Anticancer | Interaction with DNA/proteins; preliminary studies indicate cytotoxic effects on cancer cells. |
| Drug Design | Suitable as a lead compound; potential for supramolecular complex formation in drug delivery systems. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional groups with several classes of molecules in the evidence, enabling comparative analysis:
Key Comparisons
Triazole derivatives () exhibit tautomerism, which may confer dynamic binding modes, unlike the rigid imidazole sulfonamide core .
Substituent Effects: The dimethylaminoethyl group in the target compound parallels substituents in (e.g., SzR-105) and . This group increases basicity (pKa ~8–9), favoring protonation at physiological pH and enhancing solubility or ionic interactions . Sulfonamide groups (target and ) are electronegative and may act as hydrogen-bond acceptors, contrasting with the nitro groups in , which are redox-active and prone to metabolic reduction .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step functionalization of the imidazole core, whereas triazole derivatives () are synthesized via cycloaddition (click chemistry) with higher regioselectivity .
- Furan-based compounds () require Friedel-Crafts reactions, which are less atom-efficient compared to modern coupling strategies .
Spectroscopic Differentiation: IR spectra of the target compound would lack the C=S stretch (~1240–1255 cm⁻¹) seen in triazole thiones () but may show sulfonamide S=O stretches (~1350 cm⁻¹) . NMR would distinguish the benzo[b]thiophene aromatic protons (δ 7.5–8.5 ppm) from quinoline (δ 8.0–9.0 ppm) or furan (δ 6.5–7.5 ppm) signals .
Hypothetical Pharmacological Implications
- The benzo[b]thiophene-imidazole sulfonamide hybrid may exhibit enhanced metabolic stability over furan derivatives (), as larger aromatic systems resist oxidative degradation.
Q & A
Q. What is the synthetic pathway for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction parameters influence yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the construction of the benzo[b]thiophene core followed by sulfonamide coupling. Key steps include:
- Cyclization : Formation of the benzo[b]thiophene moiety via Friedel-Crafts alkylation or thiophene ring closure.
- Imidazole Functionalization : Introduction of the isopropyl and methyl groups using alkylation agents under anhydrous conditions (e.g., DMF as solvent, NaH as base) .
- Sulfonamide Coupling : Reaction of the imidazole intermediate with sulfonyl chlorides, optimized by controlling stoichiometry and temperature (e.g., 0–5°C to minimize side reactions).
Critical parameters include solvent polarity (e.g., THF vs. DCM), catalyst selection (e.g., triethylamine for acid scavenging), and purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and stereochemistry. For example, the dimethylamino group appears as a singlet at ~2.2 ppm in ¹H NMR .
- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (imidazole C=N) validate functional groups .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) resolves bond lengths, angles, and spatial arrangement. Rigorous refinement (R-factor < 0.05) ensures accuracy, with hydrogen bonding networks often critical for stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used .
- Molecular Docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes). For example, docking poses may reveal interactions between the sulfonamide group and active-site residues, as seen in analogous imidazole derivatives .
- Reaction Path Search : ICReDD’s workflow combines computational reaction modeling with experimental validation to identify energetically favorable pathways, reducing trial-and-error synthesis .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to isolate variables (temperature, solvent, catalyst). For example, high temperatures (>80°C) may promote sulfonamide hydrolysis, detected via LC-MS .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N or ³⁴S) traces reaction pathways. Side reactions (e.g., dimerization) are identified through HRMS and mitigated by adjusting stoichiometry .
Q. What strategies optimize reaction conditions for academic-scale synthesis while maintaining reproducibility?
Methodological Answer:
- Process Intensification : Microreactors or flow chemistry enhance mixing and heat transfer, reducing side products. Membrane technologies (e.g., nanofiltration) aid in intermediate purification .
- Kinetic Modeling : Rate equations derived from time-resolved NMR or UV-Vis data guide temperature/residence time optimization. For example, pseudo-first-order kinetics may govern sulfonamide coupling .
Q. How can metabolic stability and degradation pathways be systematically studied?
Methodological Answer:
- In Vitro Models : Incubate the compound with liver microsomes (human or rodent) to identify Phase I metabolites (oxidation, hydrolysis). LC-HRMS monitors degradation products .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with metabolic half-life. Software like MOE or Schrodinger Suite is employed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
